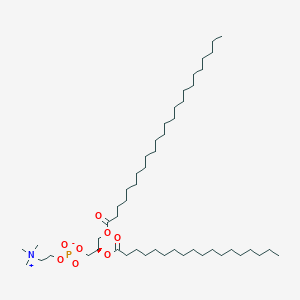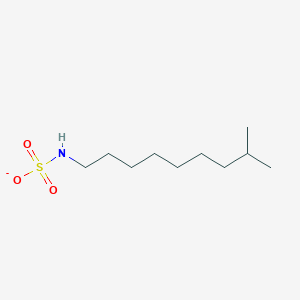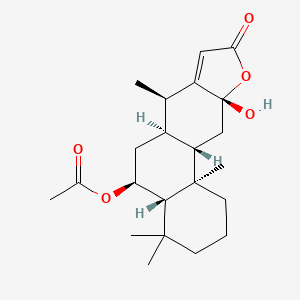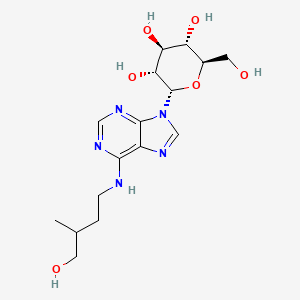
dihydrozeatin-9-N-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(alpha-D-glucosyl)dihydrozeatin is an N-glycosyldihydrozeatin in which the glycosyl fragment is an alpha-D-glucopyranosyl residue located at position 9. It has a role as a cytokinin.
Aplicaciones Científicas De Investigación
Quantification and Identification
- Dihydrozeatin-9-N-glucoside has been identified and quantified in various plant tissues, such as soybean leaves and seaweed extracts, using mass spectrometry methods (Letham & Singh, 1989); (Tay, Palni, & Macleod, 1987).
Metabolic Studies
- Studies have explored the metabolism of dihydrozeatin in various plant tissues, including its compartmentation within cells and the formation of O-glucosides (Fußeder & Ziegler, 2004); (Mcgaw, Horgan, & Heald, 1985).
Role in Plant Growth and Development
- Dihydrozeatin-9-N-glucoside has been studied for its role in plant growth and development, including its influence on cytokinin levels and shoot organogenesis in tobacco (Klemš et al., 2011).
Cytokinin Activity
- Research on dihydrozeatin-9-N-glucoside has also included the analysis of its activity in cytokinin bioassays and its comparison with other cytokinin metabolites (Letham et al., 1983).
Immunological Studies
- Monoclonal antibodies against dihydrozeatin-9-N-glucoside have been developed for the quantification and isolation of this cytokinin in plant tissues, offering insights into its concentration and distribution (Banowetz, 1993).
Analysis in Various Plant Species
- The presence and metabolism of dihydrozeatin-9-N-glucoside have been analyzed in various plant species, contributing to a broader understanding of its role across different plant systems (Meilan et al., 1993); (Ördög et al., 2004).
Hormonal Regulation
- Research has investigated the hormonal regulation involving dihydrozeatin-9-N-glucoside in plant tissues, such as in the context of nitrogen-fixing root nodules (Henson & Wheeler, 1977).
Use in Plant Cell Cultures
- Dihydrozeatin-9-N-glucoside has been studied in plant cell cultures, embryoids, and regenerant plants, offering insights into its role in plant tissue culture systems (Jones, 1990).
Propiedades
Nombre del producto |
dihydrozeatin-9-N-glucoside |
|---|---|
Fórmula molecular |
C16H25N5O6 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1 |
Clave InChI |
DRPMMLWYLAPTPK-CLORPHGJSA-N |
SMILES isomérico |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
SMILES canónico |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



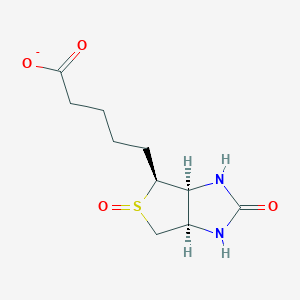

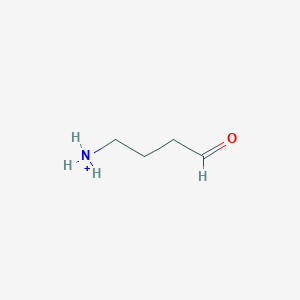

![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)
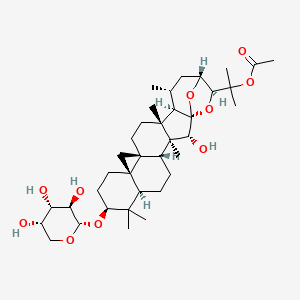

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)

